Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and dihydro derivatives .
Scientific Research Applications
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, leading to antiproliferative effects in cancer cells . The compound also interacts with molecular targets involved in neuroinflammation, such as NF-kB and ATF4 proteins, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrazolo[3,4-d]pyrimidines: These compounds are also known for their CDK2 inhibitory activity and antiproliferative effects.
Uniqueness
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C19H25N5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-5-7-15-16(18(25)26-6-2)17(24-19(22-15)20-12-21-24)13-8-10-14(11-9-13)23(3)4/h8-12,17H,5-7H2,1-4H3,(H,20,21,22) |
InChI Key |
ZSHZTBWAIPHHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.